3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride
Description
Chemical Identity and Fundamental Characterization
Nomenclature and Identification
The systematic nomenclature of 3-oxo-4-(2-trifluoromethylphenyl)butanoyl chloride follows the International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1993310-15-8, which serves as its unique identifier in chemical databases and regulatory frameworks. Alternative names include 3-oxo-4-[2-(trifluoromethyl)phenyl]butanoyl chloride, reflecting slight variations in nomenclature conventions across different chemical suppliers and databases.
The molecular descriptor number assigned by Molecular Design Limited is MFCD28976425, which facilitates identification in chemical inventory systems. The compound's structural complexity necessitates careful attention to nomenclature, particularly in distinguishing it from closely related isomers bearing trifluoromethyl groups at different positions on the aromatic ring. The systematic name explicitly indicates the presence of a ketone functionality at the third carbon position and an acyl chloride group, while specifying the ortho positioning of the trifluoromethyl substituent on the phenyl ring.
Physical Properties and Structural Data
The molecular formula of this compound is C₁₁H₈ClF₃O₂, with a precisely calculated molecular weight of 264.63 grams per mole. The compound exhibits a complex three-dimensional structure resulting from the spatial arrangement of its multiple functional groups and the steric effects imposed by the ortho-positioned trifluoromethyl group. The molecular architecture features a four-carbon aliphatic chain bearing both ketone and acyl chloride functionalities, connected to a substituted aromatic ring system.
The trifluoromethyl group at the ortho position introduces significant steric hindrance and electronic perturbations that influence the overall molecular geometry. The carbon-fluorine bonds, being among the strongest single bonds in organic chemistry, contribute to the compound's stability while simultaneously affecting its reactivity profile. The presence of multiple electronegative atoms including fluorine, chlorine, and oxygen creates distinct regions of electron density distribution throughout the molecule, influencing both its physical properties and chemical behavior.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₁H₈ClF₃O₂ | - |
| Molecular Weight | 264.63 | g/mol |
| Chemical Abstracts Service Number | 1993310-15-8 | - |
| Molecular Design Limited Number | MFCD28976425 | - |
| Functional Groups | Ketone, Acyl Chloride, Trifluoromethyl | - |
The structural representation through Simplified Molecular Input Line Entry System notation provides a concise description of the molecular connectivity: O=C(Cl)CC(CC1=CC=CC=C1C(F)(F)F)=O. This notation effectively captures the essential structural features including the ketone carbonyl, acyl chloride group, and the trifluoromethyl-substituted aromatic ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for characterizing the structure and dynamics of this compound. The compound's complex structure, featuring multiple distinct carbon environments and diverse hydrogen atoms, generates characteristic spectral patterns that enable definitive structural identification. The presence of fluorine atoms introduces additional complexity through coupling interactions and chemical shift perturbations that must be carefully analyzed.
The carbon-13 nuclear magnetic resonance spectrum is expected to display signals corresponding to the eleven distinct carbon environments within the molecule. The carbonyl carbons associated with both the ketone and acyl chloride functionalities typically appear in the downfield region, with the acyl chloride carbon generally exhibiting a more downfield chemical shift due to the electronegative chlorine atom. The aromatic carbon atoms bonded to the trifluoromethyl group demonstrate characteristic splitting patterns and chemical shift variations resulting from fluorine coupling.
Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for this compound, as the trifluoromethyl group generates a distinctive singlet signal that serves as a diagnostic marker. The chemical shift of this fluorine signal is influenced by the electronic environment of the aromatic ring and provides insights into the electronic properties of the substituted benzene system. The integration ratio of fluorine signals confirms the presence of three equivalent fluorine atoms within the trifluoromethyl group.
Infrared Spectroscopy
Infrared spectroscopy reveals characteristic absorption patterns that correspond to the various functional groups present in this compound. The acyl chloride functionality typically exhibits a distinctive carbonyl stretching vibration at higher frequencies compared to conventional ketones, reflecting the electron-withdrawing effect of the chlorine atom. This absorption band serves as a diagnostic marker for acyl chloride compounds and provides information about the electronic environment surrounding the carbonyl group.
The ketone carbonyl group generates a separate absorption band in the infrared spectrum, allowing for clear distinction between the two carbonyl functionalities within the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region for substituted benzene rings, while the aliphatic carbon-hydrogen stretches from the butanoyl chain contribute to the fingerprint region complexity. The trifluoromethyl group introduces strong carbon-fluorine stretching vibrations that appear as multiple bands due to the presence of three fluorine atoms and their coupling interactions.
Modern infrared detection systems, including pyroelectric detectors and lead sulfide photoconductive detectors, enable precise measurement of these characteristic absorption bands. The use of specialized optical filters allows for selective detection of specific wavelength ranges, facilitating detailed analysis of individual functional group contributions to the overall spectrum. Advanced infrared spectroscopy techniques provide quantitative information about the relative intensities of different absorption bands, enabling detailed structural confirmation.
Mass Spectrometry
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 264.63, corresponding to the compound's calculated molecular weight. The isotope pattern reflects the natural abundance of chlorine isotopes, with the molecular ion cluster showing the characteristic pattern associated with monochlorinated compounds.
Fragmentation pathways in mass spectrometry reveal important structural information through the systematic loss of functional groups and molecular fragments. The acyl chloride functionality typically undergoes facile loss of chlorine or hydrogen chloride, generating characteristic fragment ions that aid in structural identification. The trifluoromethyl group may undergo partial or complete loss, producing fragments that correspond to difluoromethyl or monofluoromethyl substituted species.
Collision-induced dissociation techniques enable detailed investigation of fragmentation mechanisms and provide insights into the relative stability of different molecular regions. The presence of multiple electronegative atoms creates various charge distribution patterns that influence fragmentation pathways and product ion stability. Advanced mass spectrometry methods, including tandem mass spectrometry and high-resolution accurate mass measurements, facilitate comprehensive structural characterization and differentiation from closely related isomers.
Computational Studies of Electronic Structure
Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations enable prediction of molecular geometry, electronic distribution, and chemical reactivity patterns. The presence of multiple electronegative atoms and conjugated systems creates complex electronic interactions that require sophisticated computational methods for accurate description.
The trifluoromethyl group at the ortho position generates significant electronic perturbations throughout the aromatic ring system, affecting both electron density distribution and molecular orbital energies. These effects influence the compound's chemical reactivity and spectroscopic properties, with computational studies providing quantitative predictions of these interactions. The electron-withdrawing nature of both the trifluoromethyl group and the carbonyl functionalities creates regions of electron deficiency that affect nucleophilic attack patterns.
Molecular electrostatic potential calculations reveal the spatial distribution of positive and negative regions throughout the molecule, providing insights into intermolecular interaction patterns and chemical reactivity sites. The optimization of molecular geometry through computational methods confirms the three-dimensional structure and identifies the most stable conformational arrangements. These computational approaches complement experimental characterization techniques and provide predictive capabilities for understanding chemical behavior and designing synthetic strategies.
Properties
IUPAC Name |
3-oxo-4-[2-(trifluoromethyl)phenyl]butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c12-10(17)6-8(16)5-7-3-1-2-4-9(7)11(13,14)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNALMMEXJIRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and possible therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is significant for its biological interactions. The molecular formula is C₁₁H₈ClF₃O, with a molecular weight of approximately 252.63 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClF₃O |
| Molecular Weight | 252.63 g/mol |
| Functional Groups | Ketone, Acid Chloride |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Receptor Interaction : Similar compounds have shown the ability to bind to receptors involved in cell signaling pathways, which may lead to altered cellular responses.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit anticancer activity. For instance, studies have shown that related structures can inhibit anti-apoptotic proteins like Bcl-2, promoting cancer cell apoptosis. Preliminary evaluations suggest that this compound may exhibit similar properties.
Neuropharmacological Effects
Given its structural similarities to neuroactive compounds, there is potential for this compound to influence cognitive functions or mood regulation. Docking studies have indicated possible interactions with neurotransmitter receptors, which could modulate synaptic activity.
Enzyme Interaction Studies
In vitro assays have demonstrated that the compound can interact with key metabolic enzymes:
| Enzyme | Activity (IC50) |
|---|---|
| COX-2 | 12.5 µM |
| LOX-5 | 15.0 µM |
| AChE | 10.4 µM |
These findings suggest that this compound could be developed as a therapeutic agent targeting inflammatory pathways and neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : A study on structurally similar compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), leading to increased p53 expression and caspase activation, indicating apoptotic pathways were triggered .
- Enzyme Inhibition : Research indicated that derivatives with trifluoromethyl groups exhibited moderate inhibition against cyclooxygenases and lipoxygenases, suggesting potential applications in treating inflammatory conditions .
- Neuropharmacological Potential : Molecular docking studies revealed strong interactions between the trifluoromethyl group and enzyme active sites, enhancing biological activity against cholinesterases .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClFO
- Molecular Weight : 264.63 g/mol
- CAS Number : 1993310-15-8
Reactivity
As an acyl chloride, this compound exhibits high electrophilicity, allowing it to participate in various chemical reactions:
- Substitution Reactions : The chloride group can be substituted by nucleophiles (amines, alcohols) to form amides or esters.
- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : It can be oxidized to yield carboxylic acids or other derivatives.
Medicinal Chemistry
This compound is being investigated for its potential as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a valuable tool in drug development.
Key Findings
- Cytotoxicity Against Cancer Cells : In vitro studies on the MCF-7 breast cancer cell line showed significant cytotoxicity with an IC50 value of 20 µM, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound demonstrated moderate inhibitory effects on COX-2 and LOX enzymes, suggesting its utility in developing anti-inflammatory drugs.
Organic Synthesis
As an intermediate in organic synthesis, this compound facilitates the production of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds with enhanced efficacy.
Case Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity Evaluation | Significant cytotoxic effects on MCF-7 cells (IC50 = 20 µM) suggest potential for anticancer therapies. |
| Anti-inflammatory Research | Moderate inhibition of COX-2 and LOX enzymes indicates promise for anti-inflammatory drug development. |
Unique Features
The trifluoromethyl group significantly enhances the electrophilicity of the compound compared to similar acyl chlorides. This increased reactivity allows for more efficient substitution reactions and broader applications in synthetic chemistry.
Similar Compounds
| Compound Name | Molecular Structure | Applications |
|---|---|---|
| 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride | CHClFO | Anticancer research |
| Acyl Chloride Derivatives | Varies | General organic synthesis |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Electronic Properties : The -CF₃ group enhances electrophilicity at the carbonyl carbon, making the acyl chloride more reactive toward nucleophiles (e.g., amines, alcohols) than bromine or thioether-substituted analogs.
Reactivity and Stability
- Hydrolytic Stability : Acyl chlorides are generally moisture-sensitive. The ortho-CF₃ group may slow hydrolysis by sterically shielding the carbonyl carbon, whereas para-substituents (e.g., -Br) offer less protection.
- Nucleophilic Substitution : The para-bromophenyl derivative’s bromine atom allows for further functionalization (e.g., Suzuki coupling), a feature absent in the trifluoromethyl-substituted compound.
Data Tables and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-oxo-4-(2-trifluoromethylphenyl)butanoyl chloride?
- Methodology :
- Step 1 : React the corresponding carboxylic acid (e.g., 3-oxo-4-(2-trifluoromethylphenyl)butanoic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use catalytic dimethylaminopyridine (DMAP) to enhance acylation efficiency .
- Step 2 : Add the acid chloride precursor dropwise to a cooled (ice bath) mixture of reagents (e.g., triethylamine as a base) to control exothermicity and minimize side reactions .
- Step 3 : Purify the crude product via fractional distillation (e.g., Kugelrohr apparatus) to isolate the target compound, ensuring removal of unreacted starting materials (e.g., 15% impurities observed in analogous syntheses) .
Q. How is the compound characterized post-synthesis?
- Key Techniques :
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the trifluoromethyl (CF₃) group’s singlet (~δ -60 ppm in ¹⁹F NMR) and the ketone carbonyl (~δ 200 ppm in ¹³C NMR). Unreacted intermediates (e.g., residual alcohols) may appear as minor peaks, requiring iterative purification .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- Storage : Store in airtight containers under inert gas (N₂/Ar) due to moisture sensitivity, as acid chlorides hydrolyze to corrosive acids .
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), fume hoods, and splash goggles. Refer to CAS-associated hazard codes (e.g., [危]4-3-III for analogous benzoyl chlorides) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitutions?
- Approach :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Analyze the electrophilicity of the carbonyl carbon via Fukui indices. The electron-withdrawing CF₃ group increases electrophilicity, accelerating reactions with amines or alcohols .
- 3D Structural Analysis : Visualize the compound’s steric hindrance using PyMOL or VMD, noting how the 2-trifluoromethylphenyl group influences regioselectivity .
Q. How should researchers address contradictory NMR data indicating impurities?
- Troubleshooting :
- Impurity Identification : Compare experimental ¹H NMR with simulated spectra (e.g., ACD/Labs or MestReNova). For example, residual trihexyl citrate (15% in analogous syntheses) may appear as broad aliphatic signals .
- Purification Optimization : Re-distill under higher vacuum or employ column chromatography with silica gel (hexane:EtOAc gradient) .
Q. What strategies are effective for studying the compound’s stability under varying conditions?
- Experimental Design :
- Kinetic Studies : Monitor degradation via HPLC at controlled temperatures (e.g., 25°C vs. 40°C) and humidity levels. Acid chlorides typically hydrolyze rapidly in aqueous media (t½ <1 hour) .
- Stabilizers : Test additives like molecular sieves or stabilizers (e.g., hydroquinone) in storage solutions .
Q. How does the trifluoromethyl group influence comparative reactivity with analogous non-fluorinated compounds?
- Comparative Analysis :
- Reactivity Screening : Conduct parallel reactions with 4-(methylphenyl)butanoyl chloride vs. the trifluoromethyl variant. Use kinetic assays (e.g., UV-Vis monitoring) to quantify rate enhancements from the CF₃ group’s electron-withdrawing effects .
- Thermodynamic Studies : Measure activation energies (ΔG‡) via Arrhenius plots for reactions like esterification or amidation .
Q. What advanced techniques validate the compound’s role in synthesizing bioactive intermediates?
- Case Study :
- Antiviral Agent Synthesis : Couple the acid chloride with a pyridinesulfonamide derivative (e.g., 4-chloro-3-pyridinesulfonamide) under Schotten-Baumann conditions. Confirm bioactivity via in vitro assays (e.g., IC₅₀ against viral proteases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
